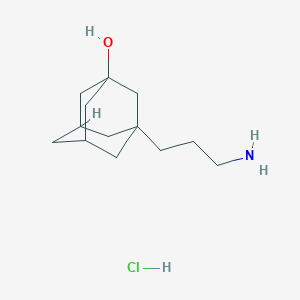
5-(2-methylbenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-methylbenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one, also known as MBPT, is a thiazolidinone derivative that has been of interest to many researchers due to its potential applications in various fields of science. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of 5-(2-methylbenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one is not fully understood, but it is believed to act by inhibiting enzymes and disrupting cellular processes. In one study, 5-(2-methylbenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one was found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the expression of certain genes. In another study, 5-(2-methylbenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one was found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
5-(2-methylbenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects, including anticancer, antimicrobial, and antifungal activities. In one study, 5-(2-methylbenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one was found to inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting the expression of certain genes. In another study, 5-(2-methylbenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one was found to exhibit antimicrobial activity against various bacterial and fungal strains.
実験室実験の利点と制限
The advantages of using 5-(2-methylbenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one in lab experiments include its ease of synthesis, low cost, and potential applications in various fields of science. However, the limitations of using 5-(2-methylbenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one include its limited solubility in water and its potential toxicity.
将来の方向性
There are several future directions for research on 5-(2-methylbenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one, including:
1. Studying its potential as a drug target for various diseases.
2. Investigating its mechanism of action in more detail.
3. Developing new synthesis methods for 5-(2-methylbenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one and its derivatives.
4. Studying the structure-activity relationship of 5-(2-methylbenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one and its derivatives.
5. Exploring the potential applications of 5-(2-methylbenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one in materials science.
Conclusion:
In conclusion, 5-(2-methylbenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has been of interest to many researchers due to its potential applications in various fields of science. It has been synthesized using different methods, and its mechanism of action has been studied in detail. 5-(2-methylbenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one has shown promising results in various scientific research applications, including medicinal chemistry, biochemistry, and materials science. However, further research is needed to fully understand its potential applications and limitations.
合成法
5-(2-methylbenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one has been synthesized using different methods, including the reaction of 2-aminopyridine with 2-mercaptobenzaldehyde in the presence of acetic acid, which is then reacted with 2-methylbenzylamine in ethanol. Another method involves the reaction of 2-aminopyridine with 2-mercaptobenzaldehyde in ethanol, followed by the addition of 2-methylbenzylamine and sodium hydroxide. Both methods result in the formation of 5-(2-methylbenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one as a yellow crystalline solid.
科学的研究の応用
5-(2-methylbenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 5-(2-methylbenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one has been tested for its anticancer, antimicrobial, and antifungal activities. In biochemistry, 5-(2-methylbenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one has been studied for its enzyme inhibition properties and as a potential drug target. In materials science, 5-(2-methylbenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one has been used as a ligand for the synthesis of metal complexes.
特性
IUPAC Name |
(2E)-5-[(2-methylphenyl)methyl]-2-pyridin-2-ylimino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-6-2-3-7-12(11)10-13-15(20)19-16(21-13)18-14-8-4-5-9-17-14/h2-9,13H,10H2,1H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRIKFZATZDDQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2C(=O)NC(=NC3=CC=CC=N3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CC2C(=O)N/C(=N\C3=CC=CC=N3)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6033295.png)

![N-(4-chlorophenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6033317.png)
![6-oxo-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6033321.png)

![1-[(4-ethylphenyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B6033344.png)
![4-(1,3-benzodioxol-5-yl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6033348.png)

![8-bromo-N-(2-methoxyethyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6033374.png)
![2-(1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)ethanol](/img/structure/B6033379.png)
![N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)urea](/img/structure/B6033380.png)
![4-(5-{[methyl(methylsulfonyl)amino]methyl}-2-furyl)-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B6033385.png)
![2-(4-methoxyphenyl)-9-(2-thienyl)-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B6033392.png)
![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-(2-furyl)propanamide](/img/structure/B6033396.png)